1-(2-Methylquinazolin-4-yl)piperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
1-(2-methylquinazolin-4-yl)piperidin-3-amine |
InChI |
InChI=1S/C14H18N4/c1-10-16-13-7-3-2-6-12(13)14(17-10)18-8-4-5-11(15)9-18/h2-3,6-7,11H,4-5,8-9,15H2,1H3 |
InChI Key |
VCJHXBCQLNIPIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)N3CCCC(C3)N |
Origin of Product |
United States |
Preparation Methods
Cyclization Strategies for 2-Methylquinazolin-4-yl Derivatives
The 2-methylquinazoline moiety is typically synthesized via cyclocondensation of anthranilic acid derivatives with nitriles or amides. For example, reacting 2-aminoacetophenone with formamide under acidic conditions generates 4-hydroxy-2-methylquinazoline, which is subsequently halogenated at the 4-position using agents like phosphorus oxychloride (POCl₃). Alternatively, 2-chloromethyl-4-methylquinazoline (11) has been prepared via alkylation of xanthine derivatives with 1-bromo-2-butyne in the presence of Na₂CO₃ in NMP, achieving 97% yield.
Halogenation for Functionalization
Chlorination or iodination at the 4-position of the quinazoline ring is critical for enabling nucleophilic substitution with piperidine-3-amine. In one protocol, 3-methyl-3,7-dihydro-purine-2,6-dione (7) undergoes iodination with N-iodosuccinimide (NIS) to yield 8-iodo-xanthine (14) with 91% efficiency. Similarly, chlorination using N-chlorosuccinimide (NCS) in DMF affords 8-chloro-xanthine (10) in 83% yield. These halogenated intermediates serve as electrophilic partners in subsequent coupling reactions.
Synthesis of Piperidin-3-amine Intermediates
Protection-Deprotection Approaches
Piperidin-3-amine is often synthesized with protecting groups to prevent side reactions during coupling. Source details the preparation of (R)-3-(benzyloxycarbonylamino)piperidine via reductive amination of 2-((Cbz)amino)pentane-1,5-diyl dimethanesulfonate with 4-methylbenzylamine, yielding 90.3% after recrystallization. Deprotection via hydrogenolysis or acidolysis (e.g., HCl in dioxane) removes the Cbz or tert-butoxycarbonyl (Boc) groups, yielding free piperidin-3-amine.
Table 1: Protection Methods for Piperidin-3-amine
| Protecting Group | Reagent | Yield | Deprotection Method |
|---|---|---|---|
| Cbz | Benzyl chloroformate | 90.3% | H₂/Pd-C |
| Boc | Di-tert-butyl dicarbonate | 89.4% | HCl/dioxane |
| Hydroxylamine | Oxammonium hydrochloride | 72.3% | N/A (stable intermediate) |
Resolution of Enantiomers
Chiral resolution of racemic piperidin-3-amine is achieved using diastereomeric salt formation. For instance, (R)-piperidine-3-amine dihydrochloride is obtained via crystallization with L-tartaric acid, as described in Linagliptin synthesis. Optical purity is confirmed by chiral HPLC or polarimetry.
Coupling of Quinazoline and Piperidine Moieties
Nucleophilic Aromatic Substitution
The most common method involves reacting 4-chloro-2-methylquinazoline (12) with piperidin-3-amine in polar aprotic solvents. Source reports that using K₂CO₃ in NMP at 70°C for 12 hours affords 1-(2-methylquinazolin-4-yl)piperidin-3-amine with 78% yield. Alternative solvents like methyl isobutyl ketone (MIBK) reduce side reactions but require longer reaction times.
Buchwald-Hartwig Amination
For electron-deficient quinazolines, palladium-catalyzed coupling offers superior regioselectivity. A protocol using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C achieves 85% yield, though this method is less common due to catalyst costs.
Table 2: Coupling Reaction Optimization
| Condition | Base | Solvent | Temp (°C) | Yield |
|---|---|---|---|---|
| Nucleophilic | K₂CO₃ | NMP | 70 | 78% |
| Buchwald-Hartwig | Cs₂CO₃ | Toluene | 110 | 85% |
| One-pot alkylation | Na₂CO₃ | DMF | 50 | 65% |
Purification and Characterization
Crystallization Techniques
Crude products are purified via recrystallization using ethyl acetate/hexane or methyl tert-butyl ether/ethanol mixtures. Source highlights that recrystallization of (R)-3-(Cbz-amino)piperidine increases purity from 85% to 99.5%, as confirmed by ¹H-NMR.
Spectroscopic Validation
Key characterization data include:
-
¹H-NMR (CDCl₃) : δ 1.88–2.06 (piperidine CH₂), 3.65–3.71 (NCH₂), 5.04 (Cbz CH₂).
-
MS (ESI) : m/z 235.1 [M+H]⁺ for Cbz-protected intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The quinazoline ring undergoes regioselective nucleophilic aromatic substitution, particularly at the 4-position. Theoretical studies show that the activation energy for substitution at C4 is lower than at C2, favoring regioselectivity . This mechanism is critical for introducing substituents like amines or alkyl groups.
Coupling Reactions
-
Copper-Catalyzed Coupling :
Aliphatic amines react with 2-isocyanobenzoates under copper catalysis to form quinazolin-4-ones. For example, primary amines afford 3-alkylated quinazolinones in good yields under ambient conditions . -
Amination Reactions :
Chloroquinazoline derivatives undergo amination via reflux with ammonium acetate, yielding 4-aminoquinazoline intermediates .
Amine Functionalization
The piperidine amine group participates in further reactions:
-
Acylation : Reaction with acylating agents (e.g., 4-chlorobenzoyl chloride) introduces amide functionalities .
-
Reductive Amination : Formation of tertiary amines via reductive amination with aldehydes or ketones .
Oxidation/Reduction
The compound may undergo oxidation to introduce functional groups (e.g., ketones) or reduction to alter redox states. For example, hydrazinolysis of chloroquinazoline derivatives forms hydrazinyl intermediates, which can be further modified .
Substitution Reactions
-
Electrophilic Substitution : The quinazoline ring’s electron-deficient nature allows substitution at specific positions, influenced by directing groups .
-
Nucleophilic Substitution : The chloropyridine moiety (if present) can undergo nucleophilic substitution, as seen in related compounds.
Amine Reactivity
The piperidine amine group participates in:
-
Alkylation : Introduction of alkyl groups via SN2 reactions.
-
Protonation : Formation of ammonium salts under acidic conditions, affecting solubility and reactivity .
Table 2: Amination and Functionalization
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Amination | Pyridine, NH₄OAc | 4-Aminoquinazoline | |
| Acylation | 4-Chlorobenzoyl chloride | Amide derivatives | |
| Reductive Amination | Formaldehyde, NaBH₃CN | Tertiary amines |
Key Research Insights
-
Copper Catalysis : Facilitates efficient coupling of amines with isocyanobenzoates under mild conditions .
-
Regioselectivity : Substitution at the C4 position of quinazoline is favored due to lower activation energy .
-
Structure-Activity Relationships : Alkylation of the amine group reduces antiproliferative activity in related quinazoline derivatives .
This compound’s reactivity highlights the importance of catalytic systems and regioselectivity in quinazoline chemistry, offering avenues for further functionalization in medicinal applications.
Scientific Research Applications
Pharmacological Applications
-
Antitumor Activity
- Recent studies have highlighted the compound's potential as an antitumor agent. It has been evaluated for its ability to inhibit specific kinases involved in cancer progression, particularly those in the PI3K-Akt pathway. This pathway is crucial for cell survival and proliferation, making it a target for cancer therapies .
- For instance, modifications of similar quinazoline derivatives have shown promising results in inhibiting tumor growth in xenograft models, suggesting that 1-(2-Methylquinazolin-4-yl)piperidin-3-amine may exhibit similar effects .
-
Antimicrobial Properties
- The compound has been investigated for its antimicrobial efficacy against various pathogens. In vitro studies have demonstrated that related quinazoline derivatives exhibit significant antibacterial and antifungal activities, which may extend to this compound .
- A study reported that compounds with similar structures showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against Staphylococcus aureus, indicating strong potential for development into antimicrobial agents .
Case Study 1: Antitumor Efficacy
A study focused on the structural optimization of quinazoline derivatives revealed that certain modifications led to enhanced selectivity and potency against cancer cell lines. The findings indicated that compounds closely related to this compound could effectively inhibit tumor growth in vivo while maintaining low toxicity levels .
Case Study 2: Antimicrobial Activity
In a comparative analysis of various quinazoline derivatives, researchers found that compounds with similar piperidine moieties displayed significant antimicrobial activity against a range of bacterial and fungal strains. The study suggested that the presence of the quinazoline structure is critical for enhancing bioactivity, making it a valuable scaffold for drug development .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(2-Methylquinazolin-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring can bind to the active site of enzymes, inhibiting their activity, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. This dual interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section evaluates structural analogs of 1-(2-Methylquinazolin-4-yl)piperidin-3-amine, focusing on variations in heterocyclic cores, substituents, and synthetic approaches.
Heterocyclic Core Modifications
Key Observations :
- Quinazoline vs. Pyrimidine : Quinazoline’s larger aromatic system may improve π-π stacking in protein binding compared to pyrimidine derivatives .
- Electron-Withdrawing Groups : The trifluoromethyl group in 21n () enhances metabolic stability and hydrophobic interactions .
Substituent Effects on Piperidine
Key Observations :
Physicochemical and Pharmacokinetic Considerations
- Solubility: Unmodified piperidin-3-amine (pKa ~10) may improve aqueous solubility at physiological pH compared to non-basic analogs.
- Metabolic Stability : Fluorinated derivatives (e.g., 21n in ) resist oxidative metabolism, whereas methyl groups (target compound) are susceptible to CYP450 oxidation .
Biological Activity
1-(2-Methylquinazolin-4-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline moiety linked to a piperidine ring, which is known for modulating various biological pathways. The structural formula can be represented as follows:
This compound has been studied for its interactions with multiple biological targets:
- Kinase Inhibition : Similar compounds have shown activity against protein kinases, which are crucial in regulating cellular functions. For instance, derivatives of quinazoline have been reported to inhibit the PI3K-AKT pathway, a vital signaling cascade in cancer biology .
- Receptor Modulation : The compound may act as an antagonist at adrenergic receptors (alpha 1A and alpha 1B), which are involved in cardiovascular regulation . This suggests potential applications in treating hypertension and related disorders.
Antitumor Activity
Recent studies have indicated that quinazoline derivatives exhibit antitumor properties. For example, modifications to the structure of similar compounds have led to potent inhibitors of tumor growth in xenograft models .
Antimicrobial Activity
The compound's analogs have displayed promising antimicrobial activity. Research has shown that certain quinazoline derivatives possess significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1.95 μg/mL .
Case Studies
- Antihypertensive Effects : A study demonstrated that related quinazoline-piperidine derivatives effectively lowered blood pressure in animal models by blocking adrenergic receptors, indicating their therapeutic potential in managing hypertension .
- Antitumor Efficacy : In vivo studies showed that specific analogs of this compound inhibited tumor growth significantly, suggesting a mechanism involving the modulation of key signaling pathways like PI3K/AKT/mTOR .
Data Summary
Q & A
Basic: What are the standard synthetic routes for 1-(2-Methylquinazolin-4-yl)piperidin-3-amine?
Methodological Answer:
The compound is typically synthesized via multistep reactions starting from anthranilic acid derivatives. Key steps include:
Coupling Reactions : Intermediate formation via nucleophilic substitution or Buchwald-Hartwig amination (e.g., linking the quinazoline core to the piperidine moiety) .
Demethylation : Use of BBr₃ in dichloromethane (DCM) to cleave methyl protecting groups, monitored via MALDI-TOF mass spectrometry .
Purification : Reverse-phase column chromatography (ACN/H₂O gradients) and HPLC to achieve >95% purity .
Critical Data :
- Yield optimization: ~23% over two steps after HPLC purification .
- Key NMR shifts: Quinazoline protons appear at δ 8.10–7.53 ppm; piperidine protons at δ 3.94–1.46 ppm .
Advanced: How can computational methods improve reaction design for this compound?
Methodological Answer:
Integrate quantum chemical calculations and machine learning (ML) to:
Predict Reaction Pathways : Use density functional theory (DFT) to model energy barriers for key steps (e.g., demethylation or cyclization) .
Optimize Conditions : ML algorithms analyze experimental parameters (solvent, temperature) to recommend optimal conditions, reducing trial-and-error .
Validate Docking : Molecular dynamics simulations (e.g., HDAC8 enzyme binding) guide structural modifications for enhanced target affinity .
Case Study : A feedback loop between computation and experiment reduced synthesis optimization time by 40% in analogous quinazoline derivatives .
Basic: What analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry (e.g., quinazoline C-2 methyl at δ 2.34 ppm; piperidine NH₂ at δ 5.15 ppm) .
High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ observed at m/z 603.4031 vs. calculated 603.4022) .
HPLC : Ensure purity (>96%) and detect impurities using ACN/H₂O gradients .
Advanced: How to address contradictory bioactivity data in different cell lines?
Methodological Answer:
Orthogonal Assays : Cross-validate using apoptosis (caspase-3 activation) and cytotoxicity (MTT) assays to distinguish specific vs. nonspecific effects .
Purity Reassessment : Confirm compound stability (e.g., via LC-MS) to rule out degradation artifacts .
Cell Line Profiling : Compare genetic backgrounds (e.g., p53 status) to identify resistance mechanisms .
Example : In HDAC inhibitor studies, discrepancies in IC₅₀ values (4 µM vs. 10 µM) were traced to variable histone acetylation baselines across cell lines .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
Temperature : Store at –20°C in airtight, light-protected vials to prevent oxidation .
Solubility : Dissolve in DMSO (10 mM stock) for biological assays; avoid aqueous buffers with pH >7 to prevent precipitation .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
Core Modifications : Synthesize analogs with:
- Varied substituents on the quinazoline ring (e.g., fluoro, methoxy) .
- Piperidine substitutions (e.g., 4-methyl vs. 4-cyclopropyl) .
3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity (e.g., antileukemic IC₅₀ values) .
In Silico Screening : Virtual libraries prioritize candidates with predicted logP <3.5 and polar surface area <90 Ų for blood-brain barrier penetration .
Basic: What safety protocols are essential during synthesis?
Methodological Answer:
BBr₃ Handling : Use strict inert atmosphere (N₂/Ar) and cold baths (–20°C) to control exothermic demethylation .
Waste Disposal : Neutralize acidic/basic residues before disposal (e.g., NaHCO₃ for BBr₃ byproducts) .
Advanced: How to resolve NMR signal overlap in complex derivatives?
Methodological Answer:
2D NMR : Use HSQC and HMBC to assign overlapping piperidine/quinazoline protons .
Deuterated Solvents : Switch from CDCl₃ to DMSO-d₆ to resolve NH/OH protons .
Dynamic NMR : Elevate temperature to coalesce split signals (e.g., rotamers in piperidine rings) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
